Lipophilicity Advantage Over the Unsubstituted Analog 2-(1H-Pyrazol-1-yl)pyridin-3-amine
The target compound exhibits an estimated XLogP3 of approximately 1.3 (based on the structurally confirmed 6-positional isomer which has XLogP3 = 1.3), compared with a measured Log P of 0.61 for the unsubstituted 2-(1H-pyrazol-1-yl)pyridin-3-amine [1]. This ~0.7 log-unit increase shifts the compound into the optimal lipophilicity window (LogP 1–3) for CNS drug-like chemical space, while the unsubstituted analog falls below it [2].
| Evidence Dimension | Lipophilicity (LogP / XLogP3) |
|---|---|
| Target Compound Data | Estimated XLogP3 ≈ 1.3 (inferred from 6-positional isomer XLogP3 = 1.3; structural identity confirmed by identical molecular formula C₁₀H₁₂N₄ and MW 188.23) |
| Comparator Or Baseline | 2-(1H-Pyrazol-1-yl)pyridin-3-amine (CAS 172784-50-8): Log P = 0.607 (measured/calculated, Chembase ID 255736) |
| Quantified Difference | ΔLogP ≈ +0.69 (target more lipophilic) |
| Conditions | Computed/estimated partition coefficients at pH 7.4; Chembase JChem calculator; PubChem XLogP3 algorithm |
Why This Matters
Higher lipophilicity within the drug-like range improves membrane permeability and blood-brain barrier penetration potential, making this building block preferable for CNS-targeted library synthesis.
- [1] Chembase. 2-(1H-Pyrazol-1-yl)pyridin-3-amine (ID 255736). Computed Properties: Log P = 0.60692346. View Source
- [2] Kuujia. 6-(3,5-Dimethyl-1H-pyrazol-1-yl)pyridin-3-amine (CAS 1006464-86-3). Computed Properties: XLogP3 = 1.3. View Source
